1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine
Description
1-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine core linked to a tetrazole ring via a methylene (-CH₂-) bridge. The tetrazole group, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, making the compound valuable in medicinal chemistry and materials science. Its structural flexibility allows for diverse substitution patterns, enabling tuning of physicochemical properties (e.g., solubility, lipophilicity) and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
1-(2H-tetrazol-5-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c1-3-12(4-2-7-1)5-6-8-10-11-9-6/h7H,1-5H2,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHUTVXOJLTDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine can be synthesized through a multistep process involving the formation of the tetrazole ring followed by its attachment to the piperazine moiety. One common method involves the reaction of piperazine with a suitable tetrazole precursor under controlled conditions. For example, the reaction of piperazine with 5-chloromethyl-1H-tetrazole in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrazole ring’s nitrogen-rich structure enables nucleophilic substitutions at the methyl bridge or tetrazole positions.
Key Findings :
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Alkylation occurs preferentially at the piperazine nitrogen due to steric hindrance at the tetrazole ring.
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Copper-catalyzed Ullmann-type coupling facilitates aryl group introduction at the tetrazole’s N1 position .
Cycloaddition Reactions
The tetrazole moiety participates in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions.
| Substrate | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| Phenylacetylene | RuCl₃, EtOH, reflux | Piperazine-linked triazoles | Antimicrobial agents | |
| Acetonitrile | Zn(OTf)₂, H₂O, 60°C | Tetrazolo[1,5-a]pyrimidines | Kinase inhibitors |
Mechanistic Insight :
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Tetrazoles act as dipolarophiles, reacting with in situ-generated nitrile oxides or azides to form fused heterocycles .
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Ru-catalyzed reactions show higher regioselectivity compared to Zn-based systems .
Coupling Reactions
The methylene bridge facilitates cross-coupling via Suzuki-Miyaura or Sonogashira protocols.
| Reaction | Conditions | Key Products | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | Biaryl-piperazine conjugates | 75–92% | |
| Sonogashira | CuI, PdCl₂, Et₃N, THF | Alkynyl-tetrazole derivatives | 68–88% |
Notable Applications :
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Biaryl derivatives show enhanced binding to serotonin receptors.
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Alkynyl analogs demonstrate fluorescence properties for bioimaging .
Acid/Base-Mediated Transformations
The tetrazole’s acidic NH (pKa ~4.5) allows deprotonation for salt formation or coordination chemistry.
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Deprotonation | NaOH (1M), H₂O/EtOH | Sodium salt (improved solubility) | |
| Metal Coordination | ZnCl₂, MeOH, RT | Zn(II)-tetrazole-piperazine complexes |
Structural Analysis :
Functionalization via Multicomponent Reactions (MCRs)
The compound serves as a building block in Ugi and Passerini reactions.
| MCR Type | Components | Products | Yield | Source |
|---|---|---|---|---|
| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Tetrazole-peptide hybrids | 60–80% | |
| Passerini Reaction | Ketone, Isocyanide | α-Acyloxy amides | 55–75% |
Advantages :
Oxidation and Reduction
Targeted modifications of the piperazine ring or tetrazole group are achievable via redox reactions.
| Reaction | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Tetrazole Oxidation | KMnO₄, H₂SO₄, 0°C | Tetrazolo[1,5-a]pyridine oxides | |
| Piperazine Reduction | LiAlH₄, Et₂O, reflux | Saturated piperidine analogs |
Challenges :
-
Over-oxidation of tetrazole can lead to ring degradation; controlled conditions are critical.
Comparative Reactivity with Analogues
| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Bioactivity vs. Target Compound |
|---|---|---|---|
| 1-(Tetrazolyl)piperidine | Alkylation | 0.45 | Lower CNS penetration |
| 1-(Tetrazolyl)morpholine | Cycloaddition | 0.32 | Reduced metabolic stability |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine has been investigated for its potential therapeutic effects. The tetrazole ring is known for its bioisosteric properties, which can enhance the pharmacokinetic profiles of drug candidates. Various studies have focused on its role in developing:
- Antidepressants : Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially leading to new antidepressant therapies.
- Antihypertensives : The tetrazole moiety is often incorporated into antihypertensive agents due to its ability to mimic carboxylic acid functionalities, which are crucial for binding to angiotensin receptors.
Case Study: Synthesis and Activity
A notable case study involved the synthesis of derivatives of this compound. Researchers modified the piperazine nitrogen and tested the resulting compounds for their binding affinity to serotonin receptors. The findings indicated that certain derivatives exhibited increased receptor affinity compared to traditional piperazine-based drugs .
Biochemical Assays
The compound is also used as a research tool in biochemical assays due to its ability to interact with various biological targets. It has been employed in:
- In vitro studies : To investigate the effects on cell signaling pathways related to stress responses and neuroprotection.
- High-throughput screening : As part of libraries for drug discovery processes targeting multiple disease states.
Mechanism of Action
The mechanism of action of 1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, heterocyclic cores, or pharmacological profiles.
Piperazine-Tetrazole Hybrids with Varied Substituents
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Key Properties | Applications/Notes | Evidence ID |
|---|---|---|---|---|---|
| 1-[(1H-1,2,3,4-Tetrazol-5-yl)methyl]piperazine | Piperazine + tetrazole via CH₂ | ~195.2 (estimated) | High nitrogen content; potential for hydrogen bonding | Likely intermediate for pharmaceuticals or ligands | [General] |
| 1-Cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine | Piperazine + tetrazole + cyclopropanecarbonyl/ethoxybenzyl | 356.42 | Lipophilic substituents; CAS: 1049478-19-4 | Research use (BI83005 catalog) | |
| 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine | Piperazine + tetrazole + methylsulfonyl/methoxyphenyl | ~365.4 | Polar sulfonyl group; CAS: 1040651-14-6 | Potential kinase inhibitor or receptor antagonist | |
| 1-{1-(2-Methoxyethyl)-1H-tetrazol-5-ylmethyl}-4-(3-pyridinylmethyl)piperazine | Piperazine + tetrazole + pyridinylmethyl/methoxyethyl | ~434.5 | Bulky aromatic substituents | Possible CNS-targeting agent |
Key Observations :
- Polar groups (e.g., methylsulfonyl) increase solubility but may reduce blood-brain barrier penetration .
Piperazine-Triazole Hybrids
Key Observations :
- Replacing tetrazole with triazole retains aromaticity but alters hydrogen-bonding capacity and metabolic stability .
- Nitroimidazole moieties (e.g., in 11e, 11h) are associated with radiosensitizing or antiparasitic activity .
Piperazine Derivatives with Other Heterocycles
Pharmacological and Physicochemical Comparisons
Bioactivity
- Anticancer Potential: Piperazine-tetrazole/triazole hybrids (e.g., 11e, 11h) show activity against solid tumors, likely due to nitroimidazole-mediated DNA damage .
- Receptor Affinity : Piperazine derivatives with tetrazole groups (e.g., ZINC000022929948) exhibit high docking scores for targets like HSP40/JDP, suggesting utility in cancer migration inhibition .
- Antihypertensive Effects : Piperazine-based 5HT₂/α receptor antagonists (e.g., 1-(1-naphthyl)piperazine) demonstrate blood pressure modulation, though efficacy correlates more with α-receptor blockade .
Physicochemical Properties
- Melting Points: Tetrazole derivatives generally exhibit higher melting points (e.g., 160–196°C for triazole-nitroimidazole hybrids ) compared to non-aromatic analogs, reflecting crystal packing efficiency.
- Solubility : Sulfonyl or methoxy groups enhance aqueous solubility (e.g., 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine) .
Biological Activity
1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C7H10N6
- Molecular Weight : 168.2 g/mol
- CAS Number : 1249154-10-6
Pharmacological Properties
-
Antimicrobial Activity :
- Studies have shown that tetrazole derivatives exhibit significant antimicrobial properties. The presence of the tetrazole ring enhances the interaction with bacterial enzymes, leading to inhibition of bacterial growth. For instance, derivatives similar to this compound have demonstrated activity against various strains of bacteria and fungi .
-
Anticancer Activity :
- Recent research indicates that compounds containing piperazine and tetrazole moieties can inhibit cancer cell proliferation. A study highlighted that hybrid compounds derived from piperazine exhibited cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range .
- Neuropharmacological Effects :
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The tetrazole ring can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine moiety may facilitate binding to various receptors, including serotonin and dopamine receptors, influencing neurotransmission.
Case Study 1: Anticancer Activity
A study synthesized various derivatives of piperazine-tetrazole hybrids and evaluated their anticancer activity against multiple human cancer cell lines. The results indicated that specific derivatives exhibited potent cytotoxicity against MCF-7 cells with IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.64 |
| 9g | MCF-7 | 2 |
| 9k | MCF-7 | 5 |
Case Study 2: Antimicrobial Activity
Research on the antimicrobial effects of tetrazole-containing compounds showed promising results against resistant bacterial strains. The study highlighted that these compounds could serve as potential leads for developing new antibiotics .
Q & A
Q. What are the common synthetic routes for 1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine, and how do reaction conditions influence yield?
Methodological Answer: A prevalent approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to introduce tetrazole moieties. For example, in analogous piperazine-triazole syntheses, reactions are performed in a H₂O:DCM (1:2) mixture with CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts. Alkyne-functionalized piperazine derivatives are reacted with azides at ambient temperature, yielding triazole-linked products . Reaction optimization includes monitoring via TLC (hexane:EtOAc, 1:2) and purification by silica gel chromatography. Yield improvements often require stoichiometric adjustments (e.g., 1.2 equiv. azide) and controlled temperature .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- Crystallography: Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) is critical for resolving 3D structures. SHELX handles high-resolution data and twinned crystals, but discrepancies may arise from poor crystal quality or radiation damage. Refinement protocols should include checks for overfitting via R-factor analysis .
- Spectroscopy: NMR (¹H/¹³C) confirms functional groups, while HRMS validates molecular weight. FT-IR identifies tetrazole N-H stretches (~3400 cm⁻¹) and C-N vibrations .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A hazards) .
- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM).
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize click chemistry reactions for introducing tetrazole groups into piperazine derivatives?
Methodological Answer: Key optimizations include:
- Catalyst System: Replace CuSO₄/ascorbate with TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for improved Cu(I) stabilization, reducing side reactions .
- Solvent Optimization: Use tert-BuOH:H₂O (1:1) to enhance azide-alkyne solubility and reaction rate .
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining >90% yield .
Q. How to resolve discrepancies in crystallographic data when determining the compound’s structure?
Methodological Answer:
- Data Contradictions: If R-factor discrepancies arise, re-examine data for twinning or partial occupancy using SHELXD for phase correction .
- Dynamic Disorder: Apply "SQUEEZE" (in PLATON) to model solvent molecules in disordered regions.
- Validation Tools: Cross-check with CCDC databases and Mogul bond-length/angle analysis to identify outliers .
Q. What in vitro assays are suitable for evaluating the enzyme inhibitory activity of this compound?
Methodological Answer:
- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., tyrosine kinases) at 10 µM compound concentration. Include staurosporine as a positive control .
- Enzyme Binding: Surface plasmon resonance (SPR) with immobilized enzymes (e.g., carbonic anhydrase) quantifies binding affinity (KD) in real-time .
- Cellular Assays: MTT assays on cancer cell lines (e.g., MCF-7) at 24–72 h exposure, with IC₅₀ calculations via nonlinear regression .
Q. How to design molecular docking studies to predict binding affinity with target proteins?
Methodological Answer:
- Protein Preparation: Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) from the PDB. Remove water molecules and add hydrogens using UCSF Chimera.
- Ligand Preparation: Generate 3D conformers of the compound via OpenBabel, optimizing charges (AM1-BCC) .
- Docking Software: Use AutoDock Vina with a grid box covering the active site (20 ų). Run 50 genetic algorithm runs, clustering results by RMSD ≤2.0 Å. Validate docking poses with MD simulations (NAMD, 100 ns) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
